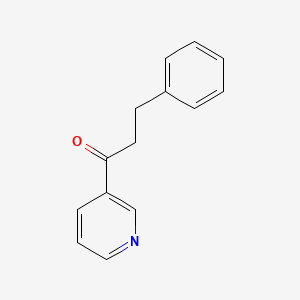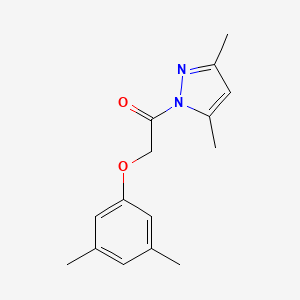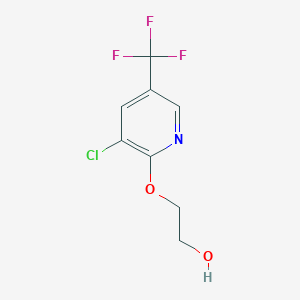
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol" is a chemical of interest due to its relevance in various fields such as medicinal chemistry and agriculture. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involved intraperitoneal administration in rats and was found to be a major urinary metabolite . Another study demonstrated the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, which could be removed chemically or thermally after polymerization . Additionally, a chemoenzymatic route was used to prepare enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, which is a valuable moiety for beta3-adrenergic receptor agonists .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structures of α-substituted α-(2-pyridyl-N-oxide)ethanols were determined, showing different molecular packings due to additional hydrogen bonding in the α-trifluoromethyl derivative . The molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde was also characterized, revealing the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving related compounds include Knoevenagel condensation reactions, which are used to synthesize intermediates such as 1-phenyl-2-(2-pyridyl)ethanol and 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol . These reactions are typically followed by dehydration to yield the corresponding ethene compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds can affect the stability and reactivity of the compounds . The introduction of substituents such as trifluoromethyl groups can also impact the chemical properties, as seen in the synthesis of key intermediates for herbicides .
科学的研究の応用
Ethanol Oxidation and Toxicity
Research has explored the role of alcohol dehydrogenase and cytochrome P-450 in ethanol oxidation, highlighting the biochemical pathways involved and their relevance in understanding ethanol's metabolic effects and toxicity (Koop & Coon, 1986)[https://consensus.app/papers/ethanol-oxidation-toxicity-role-alcohol-p450-oxygenase-koop/ff61b5e760d15ed586cb05eb41fcc70a/?utm_source=chatgpt].
Hydrogen Production from Ethanol
Studies have delved into hydrogen production through ethanol reforming, examining catalysts' roles and operating conditions. This research highlights ethanol's potential as a renewable energy source and the technological challenges in optimizing hydrogen yield (Ni, Leung, & Leung, 2007)[https://consensus.app/papers/review-reforming-hydrogen-production-ni/776ce0e623ad5a699aed07d3d6735b33/?utm_source=chatgpt].
Ethanol's Effect on Fuel Systems
Investigations into ethanol-diesel blends have assessed their impact on engine performance, emissions, and fuel stability. This work contributes to understanding how ethanol can be integrated into existing fuel systems to enhance environmental sustainability (Hansen, Zhang, & Lyne, 2005)[https://consensus.app/papers/ethanoldiesel-fuel-blends-review-hansen/f752c54ac81b57fba879be661d55529a/?utm_source=chatgpt].
Ethanol in Biological Systems
Research on ethanol's neuroprotective effects, particularly those mediated by polyphenolic compounds in red wine, has provided insights into mechanisms that could mitigate ethanol-induced cellular damage. This area of study bridges nutritional science and neurology, offering perspectives on dietary factors that influence health (Sun, Simonyi, & Sun, 2002)[https://consensus.app/papers/review-alcohol-stress-cell-injurythe-french-paradox-sun/607110b9c1d258caae6d692272749930/?utm_source=chatgpt].
Ethanol's Broader Biochemical Impacts
Studies have also focused on ethanol's broader effects on carbohydrate metabolism, illustrating its complex interactions within biological systems and its implications for conditions such as diabetes and metabolic syndrome (Badawy, 1977)[https://consensus.app/papers/review-effects-alcohol-carbohydrate-metabolism-badawy/1c7c53ed76335be6855af8efc8d251e2/?utm_source=chatgpt].
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled . They may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
作用機序
Mode of Action
Based on the mode of action of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Result of Action
Related compounds have shown fungicidal activity, suggesting that it may have similar effects .
Action Environment
The spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVSZPRUYRXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)
![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)
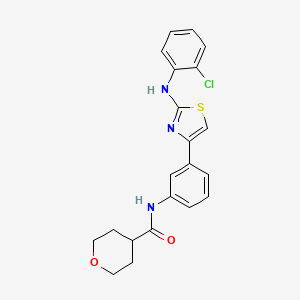
![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)
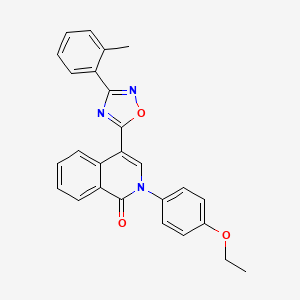

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)
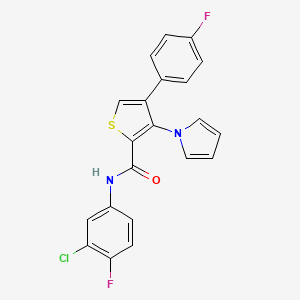
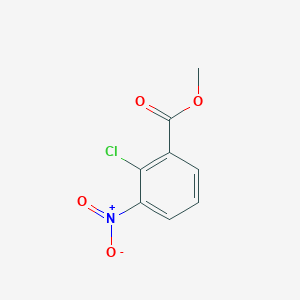
![3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2519753.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2519754.png)
